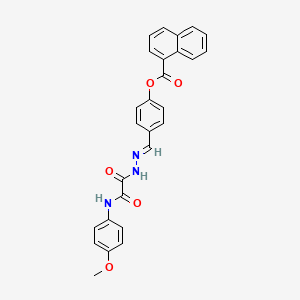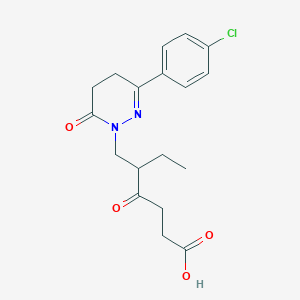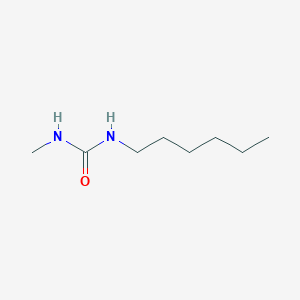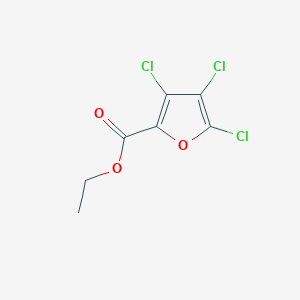
S-(4-Methanesulfonylbenzyl)Isothiourea Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE is a chemical compound with the molecular formula C9H13BrN2O2S2 and a molecular weight of 325.248. It is known for its unique structure, which includes a benzyl group substituted with a methylsulfonyl group and an imidothiocarbamate moiety.
Vorbereitungsmethoden
The synthesis of 4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE typically involves the reaction of 4-(methylsulfonyl)benzyl bromide with imidothiocarbamate under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE involves its interaction with specific molecular targets. The imidothiocarbamate moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE can be compared with other similar compounds, such as:
- 4-FLUOROBENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE
- 1-(4-(METHYLSULFONYL)BENZYL)HEXAMETHYLENETETRAMINIUM BROMIDE
- 2-(4-CARBAMIMIDOYLSULFANYLMETHYL-BENZYL)-ISOTHIOUREA, DI-HYDROBROMIDE These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
92222-28-1 |
|---|---|
Molekularformel |
C9H13BrN2O2S2 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
(4-methylsulfonylphenyl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C9H12N2O2S2.BrH/c1-15(12,13)8-4-2-7(3-5-8)6-14-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
InChI-Schlüssel |
VVHFKZOVTLSJRV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CSC(=N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)










